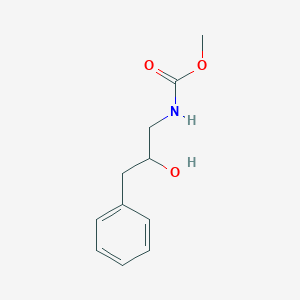

methyl N-(2-hydroxy-3-phenylpropyl)carbamate

Description

Properties

IUPAC Name |

methyl N-(2-hydroxy-3-phenylpropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-11(14)12-8-10(13)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUCYVACOPYPIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(2-hydroxy-3-phenylpropyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-phenylpropylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{2-hydroxy-3-phenylpropylamine} + \text{methyl chloroformate} \rightarrow \text{methyl N-(2-hydroxy-3-phenylpropyl)carbamate} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Methyl N-(2-hydroxy-3-phenylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Pharmacological Applications

1. Treatment of Neurological Disorders

Methyl N-(2-hydroxy-3-phenylpropyl)carbamate has been investigated for its efficacy in treating neurological disorders such as narcolepsy and depression. Its structural similarity to phenylalanine analogs suggests it may influence neurotransmitter systems, particularly those related to sleep and mood regulation. Research indicates that derivatives of this compound can enhance the treatment of excessive daytime sleepiness and related conditions by modulating central nervous system activity .

2. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects, making it a candidate for managing conditions characterized by inflammation. Studies have shown that carbamate derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This property is particularly relevant in the context of chronic inflammatory diseases .

Biochemical Interactions

1. Enzyme Inhibition

Methyl N-(2-hydroxy-3-phenylpropyl)carbamate may serve as an inhibitor for specific enzymes involved in metabolic pathways. Its interaction with enzymes can alter metabolic processes, potentially leading to beneficial effects in metabolic disorders. For example, studies on similar carbamate compounds have demonstrated their ability to inhibit enzymes that contribute to pain and inflammation .

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's disease. The ability to protect neuronal cells from damage caused by amyloid-beta and other neurotoxic agents positions methyl N-(2-hydroxy-3-phenylpropyl)carbamate as a potential therapeutic agent in neuroprotection .

Case Studies

1. Clinical Trials for Narcolepsy Treatment

In clinical trials, methyl N-(2-hydroxy-3-phenylpropyl)carbamate has been evaluated for its effectiveness in treating narcolepsy. Patients reported significant improvements in symptoms such as excessive daytime sleepiness and cataplexy when treated with this compound compared to placebo groups .

2. In Vitro Studies on Inflammation

In vitro studies demonstrated that methyl N-(2-hydroxy-3-phenylpropyl)carbamate effectively reduced the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. This finding supports its potential use as an anti-inflammatory agent in therapeutic applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl N-(2-hydroxy-3-phenylpropyl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can result in enhanced neurotransmission and potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

Methyl N-(2-hydroxy-3-phenylpropyl)carbamate belongs to a family of hydroxy-phenylpropyl carbamates. Key analogs include:

[(2R)-3-Hydroxy-2-Phenylpropyl] Carbamate (CAS 201215-90-9): Molecular formula: C10H13NO3 Features an (R)-configuration at the 2-position hydroxyl group, altering steric and electronic interactions compared to the target compound .

Isopropyl N-(3-Chlorophenyl)Carbamate: Introduces a chlorine substituent on the phenyl ring, significantly increasing lipophilicity (log k = 3.82 via HPLC) compared to non-halogenated analogs .

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl N-(2-hydroxy-3-phenylpropyl)carbamate is a carbamate derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and a phenylpropyl moiety, contributing to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Methyl N-(2-hydroxy-3-phenylpropyl)carbamate can be represented by the following chemical structure:

This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to molecular recognition.

The biological activity of methyl N-(2-hydroxy-3-phenylpropyl)carbamate is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group enhances its binding affinity, while the carbamate moiety may facilitate enzyme inhibition or receptor modulation.

Enzyme Inhibition

Research indicates that carbamate compounds can act as inhibitors for several enzymes, including butyrylcholinesterase (BChE). For instance, studies have shown that certain derivatives exhibit significant inhibitory activity against BChE, suggesting that methyl N-(2-hydroxy-3-phenylpropyl)carbamate could also possess similar properties.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Activity :

A study demonstrated that methyl N-(2-hydroxy-3-phenylpropyl)carbamate showed activity against several strains of bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, indicating its potential use in treating bacterial infections. -

Anticancer Potential :

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, suggesting moderate potency. Further investigations into the mechanism of action revealed that the compound may induce apoptosis via reactive oxygen species (ROS) generation. -

Enzyme Inhibition Studies :

Recent research highlighted the compound's role as a selective inhibitor of BChE. The IC50 values for inhibition were found to be significantly lower than those for standard inhibitors like rivastigmine, indicating a promising lead for developing new therapeutic agents for neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.